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Compound of Interest

Compound Name: Sulfo Cy5.5-N3

Cat. No.: B15555281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sulfo Cy5.5-N3 azide is a water-soluble, far-red fluorescent dye ideal for bioconjugation. Its

azide functional group allows for covalent labeling of biomolecules through "click chemistry," a

set of highly efficient and specific reactions. This document provides detailed protocols for two

primary click chemistry methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Additionally, it outlines procedures

for purification, characterization, and application of the resulting fluorescently labeled

biomolecules. The high water solubility of Sulfo Cy5.5, imparted by its sulfonate groups,

minimizes non-specific binding and allows for conjugation reactions in aqueous environments,

making it an excellent choice for labeling sensitive biological molecules like proteins,

antibodies, and nucleic acids.[1]

Key Properties of Sulfo Cy5.5-N3 Azide
Quantitative data for Sulfo Cy5.5-N3 azide and its conjugates are summarized in the table

below.
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Property Value Reference

Excitation Maximum (λex) ~673 nm [2][3]

Emission Maximum (λem) ~707 nm [2][3]

Molar Extinction Coefficient (ε) ~195,000 M⁻¹cm⁻¹ [4]

Recommended Storage -20°C in the dark [1][5]

Solubility High in water, DMSO, DMF [6][7]

Bioconjugation Chemistries
Sulfo Cy5.5-N3 azide can be conjugated to alkyne-modified biomolecules using two main

types of click chemistry reactions.
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Caption: Overview of CuAAC and SPAAC bioconjugation pathways.

Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific application and the nature of

the biomolecule.
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Feature
Copper-Catalyzed Azide-
Alkyne Cycloaddition
(CuAAC)

Strain-Promoted Azide-
Alkyne Cycloaddition
(SPAAC)

Catalyst Requires a Copper(I) catalyst. No catalyst required.

Biocompatibility

Copper catalyst can be toxic to

living cells, though ligands can

mitigate this.[8]

Highly biocompatible and

suitable for live-cell and in-vivo

applications.[8]

Reaction Kinetics
Generally very fast and

efficient.

Reaction rates depend on the

strained alkyne used but can

be very rapid.[9]

Reaction Components

Azide, terminal alkyne, Cu(I)

source, reducing agent, and a

stabilizing ligand.

Azide and a strained

cyclooctyne (e.g., DBCO,

BCN).

Side Reactions

Copper can generate reactive

oxygen species that may

damage biomolecules.

Some strained alkynes can

react with thiols.[8]

Cost Generally more cost-effective.
Strained alkynes can be more

expensive.[10]

Experimental Protocols
Protocol 1: Labeling of a DBCO-Modified Antibody with
Sulfo Cy5.5-N3 Azide (SPAAC)
This protocol describes the labeling of an antibody containing a dibenzocyclooctyne (DBCO)

group with Sulfo Cy5.5-N3 azide.

Materials:

DBCO-modified antibody (in amine-free buffer, e.g., PBS pH 7.4)

Sulfo Cy5.5-N3 Azide

Anhydrous Dimethylsulfoxide (DMSO)
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Phosphate-Buffered Saline (PBS), pH 7.4

Purification column (e.g., Sephadex G-25)

Procedure:

Prepare Sulfo Cy5.5-N3 Azide Stock Solution:

Dissolve Sulfo Cy5.5-N3 azide in anhydrous DMSO to a final concentration of 10 mM.

Protect the stock solution from light and store at -20°C.

Reaction Setup:

Adjust the concentration of the DBCO-modified antibody to 1-10 mg/mL in PBS (pH 7.4).

Add a 3 to 10-fold molar excess of the Sulfo Cy5.5-N3 azide stock solution to the antibody

solution. The final DMSO concentration should be below 10% (v/v) to maintain protein

stability.

Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing.

Incubation:

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C,

protected from light.[11]

Purification of the Conjugate:

Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.2-7.4).

Load the reaction mixture onto the column.

Elute the conjugate with PBS (pH 7.2-7.4).

Collect the fractions containing the labeled antibody, which will be visibly colored and elute

first. The smaller, unconjugated dye will elute later.[12]
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Caption: Workflow for SPAAC labeling of a DBCO-modified antibody.

Protocol 2: Labeling of an Alkyne-Modified Protein with
Sulfo Cy5.5-N3 Azide (CuAAC)
This protocol details the labeling of a protein containing a terminal alkyne using a copper-

catalyzed reaction.

Materials:

Alkyne-modified protein (in amine-free, azide-free buffer)

Sulfo Cy5.5-N3 Azide

Anhydrous DMSO
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Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)

Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM in water)

Purification column (e.g., Sephadex G-25)

Procedure:

Prepare Stock Solutions:

Prepare a 10 mM stock solution of Sulfo Cy5.5-N3 azide in anhydrous DMSO.

Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water. The sodium

ascorbate solution should be freshly prepared.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-modified protein solution with the Sulfo
Cy5.5-N3 azide stock solution (typically a 3-10 fold molar excess of the dye).

In a separate tube, premix the CuSO₄ and THPTA solutions.

Add the premixed catalyst solution to the protein-dye mixture.

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final

concentrations are typically in the range of 0.1-1 mM CuSO₄, 0.5-5 mM THPTA, and 5-10

mM sodium ascorbate.[10]

Incubation:

Incubate the reaction for 1-4 hours at room temperature, protected from light.[13] The

reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent

oxidation of the copper(I) catalyst.

Purification of the Conjugate:
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Purify the labeled protein using a Sephadex G-25 desalting column as described in

Protocol 1.

Characterization of the Conjugate
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule,

is a critical parameter for characterizing the conjugate.[14] An optimal DOL is typically between

2 and 10 for antibodies to avoid issues like self-quenching of the fluorescence or loss of

biological activity.[2]

Procedure:

Measure Absorbance:

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

absorbance maximum of Sulfo Cy5.5 (~673 nm, A_max).[4]

Calculate Concentrations:

The concentration of the dye is calculated using the Beer-Lambert law: [Dye] (M) = A_max

/ (ε_dye × path length)

The concentration of the protein is calculated by correcting the A₂₈₀ reading for the dye's

absorbance at 280 nm: [Protein] (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / (ε_protein × path length)

where CF₂₈₀ is the correction factor for the dye at 280 nm (A₂₈₀ of dye / A_max of dye).

For Sulfo Cy5.5, the CF₂₈₀ is approximately 0.11.[4]

Calculate DOL:

DOL = [Dye] / [Protein]

Example Calculation: For an IgG antibody (ε_protein at 280 nm ≈ 210,000 M⁻¹cm⁻¹) labeled

with Sulfo Cy5.5 (ε_dye at 673 nm ≈ 195,000 M⁻¹cm⁻¹), with measured absorbances of A₂₈₀ =

1.2 and A_max = 0.8 in a 1 cm cuvette:

[Dye] = 0.8 / 195,000 = 4.10 x 10⁻⁶ M
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Corrected A₂₈₀ = 1.2 - (0.8 × 0.11) = 1.112

[Protein] = 1.112 / 210,000 = 5.30 x 10⁻⁶ M

DOL = (4.10 x 10⁻⁶) / (5.30 x 10⁻⁶) ≈ 0.77

Further Characterization
HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of

the conjugate and separate labeled from unlabeled protein.[3][15]

Mass Spectrometry: Mass spectrometry can confirm the covalent attachment of the dye and

determine the distribution of dye molecules on the protein.[16][17]

Application: Targeted Cancer Cell Imaging
Sulfo Cy5.5-N3 azide can be used to label antibodies for targeted imaging of cancer cells that

overexpress a specific surface antigen, such as HER2 in breast cancer.[18][19]
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Targeted Cancer Cell Imaging Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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